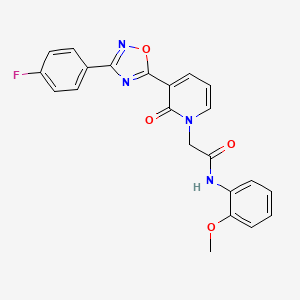

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Description

This compound features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole ring, a 2-oxopyridinone moiety, and an N-(2-methoxyphenyl)acetamide side chain. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and anti-inflammatory agents .

Properties

IUPAC Name |

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O4/c1-30-18-7-3-2-6-17(18)24-19(28)13-27-12-4-5-16(22(27)29)21-25-20(26-31-21)14-8-10-15(23)11-9-14/h2-12H,13H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFGYPLWKXEQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Weight: 373.37 g/mol

Key Functional Groups:

- Oxadiazole ring: Known for various biological activities including antimicrobial and anticancer properties.

- Pyridine derivative: Often associated with neuroactive properties.

- Acetamide moiety: Common in drug design for enhancing solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyridine scaffolds exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 24.38 mg/kg against cancer cell lines in electroshock seizure tests, indicating potential for further exploration in oncology .

Table 1: Summary of Anticancer Activity

| Compound Name | IC50 (mg/kg) | Cancer Type | Reference |

|---|---|---|---|

| Compound A | 24.38 | Electroshock Seizure Test | |

| Compound B | <50 | A549 Lung Adenocarcinoma | |

| Compound C | 18.4 | Various Tumor Types |

Antimicrobial Activity

The presence of halogen substituents, particularly fluorine, enhances the antimicrobial efficacy of oxadiazole derivatives. Compounds similar to the one have shown activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 75 to 150 µg/mL .

Table 2: Antimicrobial Activity Data

| Compound Name | MIC (µg/mL) | Target Organism | Reference |

|---|---|---|---|

| Compound D | 75 | Bacillus subtilis | |

| Compound E | <125 | Escherichia coli | |

| Compound F | 150 | Pseudomonas aeruginosa |

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Interference with DNA/RNA Synthesis: The oxadiazole ring may interact with nucleic acids, disrupting replication and transcription processes.

- Modulation of Cell Signaling Pathways: These compounds may affect pathways such as apoptosis and cell cycle regulation.

Case Studies

- Study on Anticancer Efficacy: A recent study explored the effects of various oxadiazole derivatives on cancer cell lines. The results indicated that modifications to the phenyl ring significantly influenced anticancer activity, with fluorinated compounds showing enhanced potency .

- Antimicrobial Testing: In vitro evaluations demonstrated that the compound exhibited significant antimicrobial activity against a range of pathogens, suggesting its potential utility as a therapeutic agent in infectious diseases .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a pharmaceutical agent due to its structural features that allow for interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives demonstrate anticancer properties. For instance, studies have shown that similar oxadiazole-based compounds inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The incorporation of fluorophenyl groups enhances the antimicrobial activity of oxadiazole derivatives. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Material Science

The unique structural properties of this compound enable its use in developing advanced materials.

Fluorescent Probes

Compounds similar to this structure have been utilized as fluorescent probes in biological imaging. The presence of the oxadiazole moiety contributes to their photophysical properties, making them suitable for tracking biological processes.

Polymer Chemistry

Research has explored the use of oxadiazole-containing compounds in synthesizing polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for electronic devices.

Case Study 1: Anticancer Screening

A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for anticancer activity. The results indicated that compounds similar to the target molecule exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting effective cytotoxicity.

Case Study 2: Antimicrobial Efficacy

In a study published in Antibiotics, researchers tested several oxadiazole derivatives against common pathogens. The compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key Structural Features Compared:

Observations:

- The target compound’s 1,2,4-oxadiazole ring shares electronic similarities with the triazole and pyrimidine rings in pesticidal agents like oxadixyl .

- The N-(2-methoxyphenyl)acetamide group is structurally analogous to the acetamide side chains in anti-exudative agents studied in , which showed dose-dependent activity at 10 mg/kg .

Pharmacological Activity

Anti-Inflammatory Potential:

- highlights acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) with anti-exudative activity comparable to diclofenac sodium (8 mg/kg).

- In contrast, Example 83 () incorporates a pyrazolo-pyrimidine-chromenone scaffold with fluorophenyl groups, typically associated with kinase inhibition rather than anti-inflammatory effects .

Pesticidal vs. Pharmaceutical Applications:

- Oxadixyl () and flumetsulam (triazolo-pyrimidine sulfonamide) are acetamide-containing pesticides, emphasizing that minor structural variations (e.g., sulfonamide vs. oxadiazole) dictate divergent biological roles .

Physicochemical Properties

Melting Point and Stability:

- Example 83 () has a melting point of 302–304°C, attributed to its rigid chromenone and pyrimidine cores. The target compound’s oxadiazole and pyridinone rings may confer similar thermal stability, though exact data are lacking .

- Oxadixyl (), a less complex acetamide, is likely less thermally stable due to its flexible oxazolidinyl group .

Molecular Weight and Lipophilicity:

- The target compound’s molecular weight (~434 g/mol, estimated) aligns with drug-like properties, whereas pesticidal analogues (e.g., triaziflam in ) often exceed 500 g/mol due to bulky substituents .

Research Findings and Gaps

- Structural Insights: Fluorine and methoxy groups enhance metabolic stability and binding affinity in both pharmaceuticals () and agrochemicals ().

- Activity Predictions: The target compound’s hybrid structure may synergize the anti-inflammatory properties of acetamides () with the kinase-modulating effects of oxadiazoles ().

- Data Limitations: No direct biological data for the target compound exist in the provided evidence, necessitating further in vitro/in vivo studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.